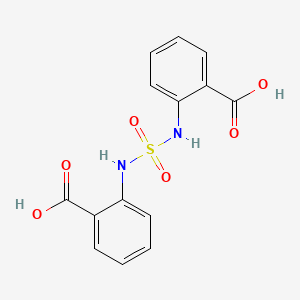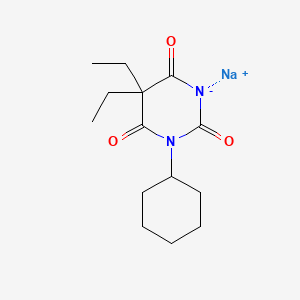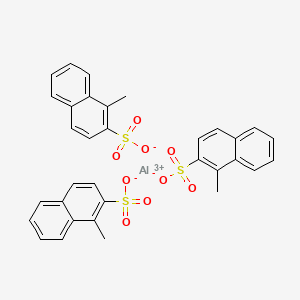
Aluminium 1-methylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum 1-methylnaphthalenesulfonate is a chemical compound with the molecular formula C11H10O3S·1/3Al. It is an aluminum salt of 1-methylnaphthalenesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 1-methylnaphthalenesulfonate typically involves the reaction of 1-methylnaphthalenesulfonic acid with an aluminum salt, such as aluminum chloride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of aluminum 1-methylnaphthalenesulfonate may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as recrystallization and filtration, ensures the high quality of the compound. The scalability of the production process allows for the efficient manufacture of aluminum 1-methylnaphthalenesulfonate for various applications.
Chemical Reactions Analysis
Types of Reactions: Aluminum 1-methylnaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce naphthalene derivatives .
Scientific Research Applications
Aluminum 1-methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Aluminum 1-methylnaphthalenesulfonate is utilized in the production of specialty chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of aluminum 1-methylnaphthalenesulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthalenesulfonic Acid: Similar in structure but lacks the aluminum component.
2-Naphthalenesulfonic Acid: Another sulfonic acid derivative with different positional isomerism.
Aluminum Sulfate: Contains aluminum but lacks the naphthalene moiety
Uniqueness: Aluminum 1-methylnaphthalenesulfonate is unique due to its combination of aluminum and naphthalenesulfonate, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
93951-49-6 |
|---|---|
Molecular Formula |
C33H27AlO9S3 |
Molecular Weight |
690.7 g/mol |
IUPAC Name |
aluminum;1-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/3C11H10O3S.Al/c3*1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h3*2-7H,1H3,(H,12,13,14);/q;;;+3/p-3 |
InChI Key |
MWMYIWYQUFPVGJ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



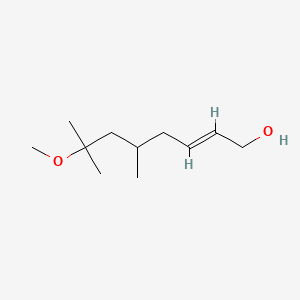
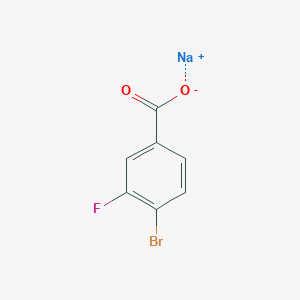
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
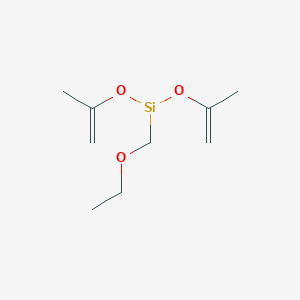
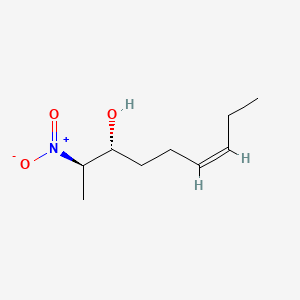
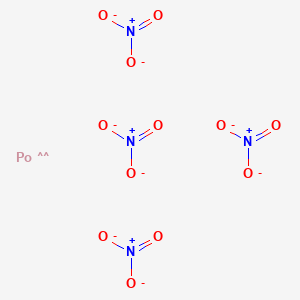

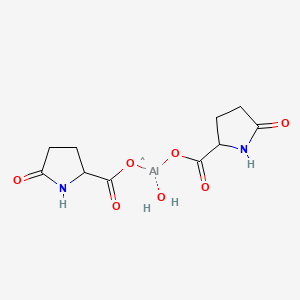

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
